molecular formula C9H12OS B14839243 2-Ethyl-3-(methylthio)phenol

2-Ethyl-3-(methylthio)phenol

Cat. No.: B14839243
M. Wt: 168.26 g/mol
InChI Key: ZQVRMAWAZUOSAT-UHFFFAOYSA-N
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Description

2-Ethyl-3-(methylthio)phenol is an organic compound with the molecular formula C9H12OS. It is a derivative of phenol, where the hydrogen atom at the second position is replaced by an ethyl group, and the hydrogen atom at the third position is replaced by a methylthio group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3-(methylthio)phenol can be achieved through several methods. One common approach involves the alkylation of 3-(methylthio)phenol with ethyl halides under basic conditions. The reaction typically proceeds as follows:

    Starting Material: 3-(methylthio)phenol

    Reagent: Ethyl halide (e.g., ethyl bromide)

    Catalyst: Base (e.g., sodium hydroxide)

    Solvent: Organic solvent (e.g., ethanol)

The reaction mixture is heated under reflux conditions, allowing the ethyl group to attach to the phenol ring at the second position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the Friedel-Crafts alkylation, where 3-(methylthio)phenol is reacted with ethyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. This method offers higher yields and is suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-(methylthio)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can lead to the formation of thiols or thioethers.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products Formed

Scientific Research Applications

2-Ethyl-3-(methylthio)phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, fragrances, and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Ethyl-3-(methylthio)phenol involves its interaction with specific molecular targets and pathways. The compound’s phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the methylthio group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-3-(methylthio)phenol is unique due to the presence of both an ethyl group and a methylthio group on the phenol ring. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H12OS

Molecular Weight

168.26 g/mol

IUPAC Name

2-ethyl-3-methylsulfanylphenol

InChI

InChI=1S/C9H12OS/c1-3-7-8(10)5-4-6-9(7)11-2/h4-6,10H,3H2,1-2H3

InChI Key

ZQVRMAWAZUOSAT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC=C1SC)O

Origin of Product

United States

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